3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1060735-19-4
VCID: VC7039136
InChI: InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-37(45)41-29-33(21-25-47(41)50)31-19-23-43-39(27-31)40-28-32(20-24-44(40)49-43)34-22-26-48-42(30-34)38-16-8-10-18-46(38)51(48)36-13-5-2-6-14-36/h1-30,49H
SMILES: C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12
Molecular Formula: C48H31N3
Molecular Weight: 649.797

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole

CAS No.: 1060735-19-4

Cat. No.: VC7039136

Molecular Formula: C48H31N3

Molecular Weight: 649.797

* For research use only. Not for human or veterinary use.

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole - 1060735-19-4

Specification

CAS No. 1060735-19-4
Molecular Formula C48H31N3
Molecular Weight 649.797
IUPAC Name 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole
Standard InChI InChI=1S/C48H31N3/c1-3-11-35(12-4-1)50-45-17-9-7-15-37(45)41-29-33(21-25-47(41)50)31-19-23-43-39(27-31)40-28-32(20-24-44(40)49-43)34-22-26-48-42(30-34)38-16-8-10-18-46(38)51(48)36-13-5-2-6-14-36/h1-30,49H
Standard InChI Key WHNXOCRGAXKSKD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12

Introduction

3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole is a complex organic compound belonging to the carbazole family. It is characterized by its unique structure, which features multiple carbazole units and phenyl groups. This compound is particularly noted for its applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The presence of phenylcarbazole moieties enhances its electronic properties, making it a promising candidate for research and development in advanced materials science.

Synthesis

The synthesis of 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole typically involves multiple synthetic steps, reflecting the complexity of its molecular structure. These methods highlight the challenges and intricacies involved in creating such advanced organic compounds.

Applications

  • Optoelectronics: This compound is primarily used in OLEDs, where it forms exciplexes with electron acceptors, enhancing the efficiency of light emission and charge transport.

  • Potential Biological Applications: While specific biological activity data for this compound is limited, carbazole derivatives have shown potential in pharmacological applications, including anti-cancer and antimicrobial activities.

Interaction and Performance in Devices

In OLED devices, 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole interacts with other materials to facilitate charge transport and improve light emission efficiency. Understanding these interactions is crucial for optimizing device performance and stability.

Comparison with Similar Compounds

Several compounds share structural similarities with 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole but exhibit unique properties:

Compound NameStructure DescriptionUnique Features
2,7-bis(diphenylphosphine oxide)-9-(9-phenylcarbazol-3-yl)-9-phenylfluoreneContains diphenylphosphine oxide groupsEnhanced electronic properties due to phosphine oxide
2,6-bis(3-(carbazol-9-yl) phenyl)-pyridineIncorporates pyridine moietyPotentially increased solubility and stability
10,10-dioxo-2,6-bis(9-phenyl-3-carbazolyl)-9-thioxanthenoneContains thioxanthenone structureUnique photophysical properties

Research Findings and Future Directions

Research on 3,6-bis(9-phenylcarbazol-3-yl)-9H-carbazole focuses on its electronic properties and applications in optoelectronics. Future studies may explore its potential biological implications and further optimize its performance in OLEDs.

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